molecular formula C22H19N5O2S B2770529 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 905668-91-9

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2770529
CAS No.: 905668-91-9
M. Wt: 417.49
InChI Key: WYSGSHWZLVBEPC-UHFFFAOYSA-N
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Description

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a pyridazine ring, an imidazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine and imidazole intermediates. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Imidazole Moiety: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The final step involves coupling the pyridazine and imidazole intermediates with the methoxyphenyl acetamide under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The pyridazine ring can interact with nucleic acids or proteins, affecting cellular processes. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(Imidazol-1-yl)phenol: This compound also contains an imidazole ring and has similar biological activities.

    Pyridazine Derivatives: Compounds like pyridazinone have similar structures and pharmacological properties.

Uniqueness

What sets 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-29-19-8-4-17(5-9-19)24-21(28)14-30-22-11-10-20(25-26-22)16-2-6-18(7-3-16)27-13-12-23-15-27/h2-13,15H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSGSHWZLVBEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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